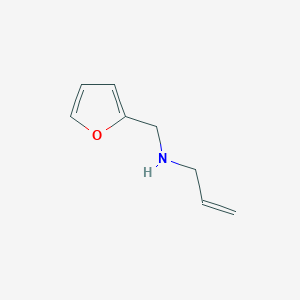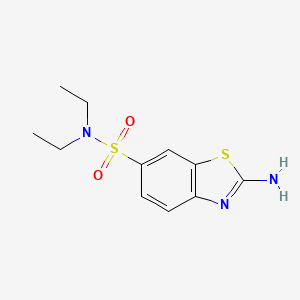
2-溴甲基喹喔啉
概述
描述
2-(Bromomethyl)quinoxaline, also known as 2-bromo-2-methylquinoxaline, is an organic compound that is used in scientific research and laboratory experiments. It is a derivative of quinoxaline, which is a heterocyclic aromatic compound composed of two nitrogen atoms and three carbon atoms. 2-(Bromomethyl)quinoxaline is also an important building block for the synthesis of many other organic compounds.
科学研究应用
喹喔啉的合成
喹喔啉,也称为苯并[a]吡嗪,是一类重要的含氮杂环化合物。 它们在天然产物、生物活性合成药物候选物和光电材料中很常见 。2-溴甲基喹喔啉可用作合成各种喹喔啉衍生物的起始原料。
绿色化学
绿色化学的最新进展已利用喹喔啉衍生物开发出更高效、更环保的合成方法 。在这些方法中使用 2-溴甲基喹喔啉有助于化学过程的可持续性。
无过渡金属合成
由于过渡金属的高成本和毒性,喹喔啉的无过渡金属合成是一个重要的研究领域 。2-溴甲基喹喔啉可用于这些无金属条件下,为喹喔啉的合成提供替代方法。
生物和药理性质
喹喔啉及其衍生物因其潜在的生物和药理性质而备受关注 。因此,2-溴甲基喹喔啉可用于开发新药和疗法。
热力学性质数据
2-溴甲基喹喔啉可用于生成纯化合物的关键热力学性质数据 。这些数据对于物理科学和工程中的各种应用至关重要。
非均相催化剂
2-溴甲基喹喔啉已被用于使用磷酸盐基非均相催化剂肥料制备喹喔啉衍生物 。该应用在催化领域尤为重要。
作用机制
Target of Action
2-(Bromomethyl)quinoxaline, a derivative of quinoxaline, is known to exhibit antibacterial activity . Quinoxalines are an important class of nitrogen-containing heterocyclic compounds prevalent in natural products, biologically active synthetic drug candidates, and optoelectronic materials . .
Mode of Action
Quinoxalines, in general, are known to interact with various biological targets due to their broad spectrum of biological activities . The synthesis of quinoxalines involves the condensation of 1,2-diamines with 1,2-diketones, requiring either an electrophilic activation of the diketone-coupling partner or nucleophilic activation of the diamine-reacting partner .
Biochemical Pathways
Quinoxaline-based compounds are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiprotozoal, antiviral, inhibition of the enzyme phosphodiesterase, and anti-inflammatory effects . These activities suggest that quinoxalines may interact with multiple biochemical pathways.
Result of Action
It is known that quinoxaline derivatives show antibacterial activity , suggesting that they may have an effect at the molecular and cellular levels.
Action Environment
The synthesis of quinoxalines has been studied with a focus on sustainable approaches, such as solvent-free reactions, use of alternate reaction media, and alternate modes of synthesis . These approaches suggest that the synthesis and action of quinoxalines can be influenced by environmental factors.
安全和危害
未来方向
生化分析
Biochemical Properties
2-(Bromomethyl)quinoxaline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including DNA and proteins, through mechanisms such as intercalation and covalent binding. For instance, quinoxaline derivatives, including 2-(Bromomethyl)quinoxaline, have been shown to inhibit the activity of certain enzymes, such as phosphodiesterases, which are involved in the regulation of cellular signaling pathways . These interactions can lead to changes in enzyme activity and subsequent alterations in cellular processes.
Cellular Effects
The effects of 2-(Bromomethyl)quinoxaline on cellular processes are diverse and depend on the specific cell type and context. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, quinoxaline derivatives can induce apoptosis in cancer cells by activating the mitochondrial pathway and triggering the release of cytochrome c . Additionally, 2-(Bromomethyl)quinoxaline can affect cellular proliferation and differentiation by interacting with key regulatory proteins and transcription factors.
Molecular Mechanism
At the molecular level, 2-(Bromomethyl)quinoxaline exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site or allosteric sites of target enzymes. This compound can also intercalate into DNA, disrupting the normal function of DNA replication and transcription . Furthermore, 2-(Bromomethyl)quinoxaline can modulate gene expression by affecting the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Bromomethyl)quinoxaline can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that 2-(Bromomethyl)quinoxaline can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of 2-(Bromomethyl)quinoxaline in animal models vary with different dosages. At low doses, this compound can exhibit therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At high doses, 2-(Bromomethyl)quinoxaline can cause toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
2-(Bromomethyl)quinoxaline is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
Within cells and tissues, 2-(Bromomethyl)quinoxaline is transported and distributed through various mechanisms. This compound can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, 2-(Bromomethyl)quinoxaline can bind to intracellular proteins and accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 2-(Bromomethyl)quinoxaline is critical for its activity and function. This compound can localize to the nucleus, where it interacts with DNA and nuclear proteins, affecting gene expression and DNA replication . Additionally, 2-(Bromomethyl)quinoxaline can be targeted to other organelles, such as mitochondria, where it can influence mitochondrial function and induce apoptosis.
属性
IUPAC Name |
2-(bromomethyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRMJCLTIHPLCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415328 | |
| Record name | 2-(bromomethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54804-43-2 | |
| Record name | 2-(bromomethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


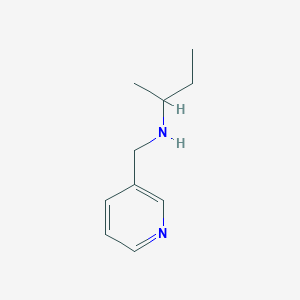
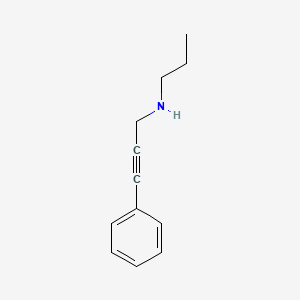
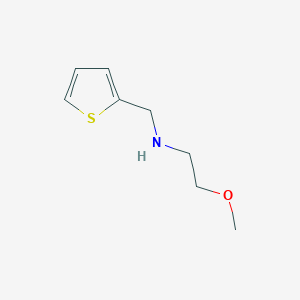

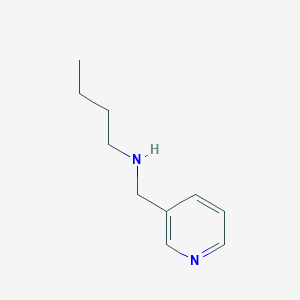
![2-[(2-Methylbenzyl)amino]ethanol](/img/structure/B1275275.png)

